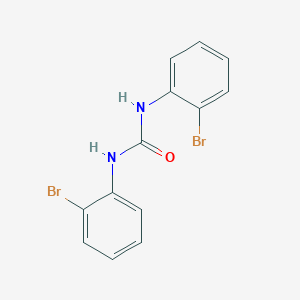

N,N'-di(2-bromophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N,N'-di(2-bromophenyl)urea and related compounds involves several key steps and methodologies. For instance, the synthesis of related compounds such as N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate in antitumor agents, showcases the typical procedures involved. These procedures include the reaction of halogenated anilines with triphosgene to yield isocyanates, which are then reacted with aniline derivatives to produce the urea compounds with high purity and yield (Yan Feng-mei & Liu He-qin, 2009). Similar methodologies are applied in the synthesis of various substituted ureas, highlighting the versatility and adaptability of these synthetic routes for producing N,N'-di(2-bromophenyl)urea analogs.

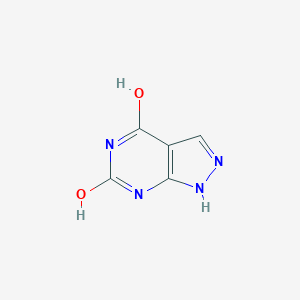

Molecular Structure Analysis

The molecular structure of N,N'-di(2-bromophenyl)urea derivatives has been extensively studied, revealing significant insights into their geometric and electronic properties. For example, studies on N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea show how bromophenyl and chlorophenyl groups align in specific positions relative to the urea carbonyl oxygen atom, demonstrating the impact of substituent positioning on molecular conformation (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

The reactivity and chemical behavior of N,N'-di(2-bromophenyl)urea derivatives under various conditions have been a subject of research, indicating the compound's potential in synthetic chemistry applications. For instance, the study on complexation-induced unfolding of heterocyclic ureas illustrates the compound's ability to form multiply hydrogen-bonded complexes, showcasing its potential in designing novel molecular assemblies and materials (Perry S. Corbin et al., 2001).

科学的研究の応用

Agricultural Fertilization and Emissions Control Research indicates that urease inhibitors, related to N,N'-di(2-bromophenyl)urea, can effectively reduce emissions of ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) from fertilized agricultural fields. These inhibitors slow down urea hydrolysis, leading to lower concentrations of NH4+ in the upper soil layer and potentially increasing crop yield and nitrogen uptake, though not always significantly (Abalos et al., 2012).

Synthesis of Key Pharmaceutical Intermediates N,N'-di(2-bromophenyl)urea compounds have been synthesized for use as key intermediates in antitumor agents. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, an intermediate of the antitumor agent sorafenib, has been documented. These compounds show high yield and purity, indicating their importance in pharmaceutical synthesis (Yan Feng-mei & Liu He-qin, 2009).

Soil Microbial Community Dynamics Long-term urea fertilization, including compounds related to N,N'-di(2-bromophenyl)urea, affects soil microbial communities. Studies show that urea application can alter the composition and increase the abundance of soil ureolytic bacterial communities, impacting soil health and fertility. These changes may increase the risk of nitrogen loss through ammonia volatilization and pose a risk to soil microbial diversity (Sun et al., 2019).

Chemical Structure and Properties The chemical structure of related urea derivatives, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, has been studied to understand their properties. These studies provide insights into the molecular interactions and potential applications of these compounds in various fields, including material science and drug development (Yamin & Mardi, 2003).

Environmental Impact and Nitrogen Cycle Research on urea derivatives and inhibitors highlights their significant role in the nitrogen cycle, particularly in reducing nitrogen losses in agriculture. These compounds can impact ammonia volatilization, nitrate leaching, and nitrous oxide emissions, influencing environmental sustainability and agricultural efficiency (Gioacchini et al., 2002).

作用機序

Target of Action

1,3-bis(2-bromophenyl)urea, also known as N,N’-Di-(2-bromophenyl)urea or N,N’-di(2-bromophenyl)urea, is a complex compound with potential biological activity. The primary target of this compound is the human Ether-à-go-go-Related Gene (hERG) potassium channels . These channels play a crucial role in the repolarization of the cardiac action potential, and their dysfunction can lead to cardiac arrhythmias .

Mode of Action

The compound interacts with its target, the hERG channels, by increasing their activity . This interaction results in an increase in both the steady-state and tail current at all voltages tested . This suggests that the compound may act as an activator of these channels, enhancing their function and potentially influencing cardiac action potential.

Biochemical Pathways

cardiac action potential pathway . By enhancing the function of hERG channels, the compound could potentially affect the repolarization phase of the cardiac action potential, which is crucial for maintaining the regular rhythm of the heart .

Pharmacokinetics

The compound’s interaction with herg channels suggests that it is capable of reaching its target site in the body

Result of Action

The activation of hERG channels by 1,3-bis(2-bromophenyl)urea could potentially have a significant effect on the cardiac action potential . By enhancing the function of these channels, the compound could influence the repolarization phase of the cardiac action potential, potentially leading to changes in heart rhythm . This could have implications for the treatment of cardiac arrhythmias.

特性

IUPAC Name |

1,3-bis(2-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-di(2-bromophenyl)urea | |

CAS RN |

175278-34-9 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)

![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)